molecular formula C24H28N4O4 B2570926 N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide CAS No. 1029734-71-1

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide

Cat. No. B2570926
CAS RN: 1029734-71-1
M. Wt: 436.512
InChI Key: RBFANBWQYIAWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It was initially developed as an antiviral agent but was later found to have anti-tumor properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which play a role in anti-tumor immunity. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce the production of cytokines, such as TNF-α and IFN-α, which play a role in anti-tumor immunity. This compound has also been shown to inhibit the activity of VEGF, which is a key regulator of angiogenesis. In addition, this compound has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in preclinical models of cancer, which provides a basis for further research. However, this compound also has some limitations. It has been found to have low solubility in water, which can affect its bioavailability. In addition, this compound has been found to have a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide. One direction is to investigate the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to investigate the use of this compound in combination with immunotherapy, which has shown promising results in cancer treatment. Furthermore, the development of more potent analogs of this compound with improved solubility and bioavailability is also an area of future research.

Synthesis Methods

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide can be synthesized through a multi-step process starting from commercially available compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 2-nitroaniline to form 2,3-dimethoxy-5-nitrobenzaldehyde. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The third step involves the reaction of the amino group with piperidine and acetic anhydride to form the piperidineacetamide derivative. The final step involves the reaction of the piperidineacetamide derivative with 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid to form this compound.

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-2-(2-oxo-3-(piperidin-1-yl)quinoxalin-1(2H)-yl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor properties in various preclinical models of cancer, including lung, breast, colon, and prostate cancer. This compound has been found to induce tumor necrosis and inhibit tumor angiogenesis, which are important mechanisms for cancer treatment.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-20-12-8-9-17(22(20)32-2)15-25-21(29)16-28-19-11-5-4-10-18(19)26-23(24(28)30)27-13-6-3-7-14-27/h4-5,8-12H,3,6-7,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFANBWQYIAWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.